N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-23(18-8-10-20(11-9-18)27(29)30)24-17-21(22-7-4-16-31-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21H,12-15,17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOURMPLCKGEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 433.5 g/mol. Its structure includes a furan ring, a phenylpiperazine moiety, and a nitrobenzamide group, which contribute to its biological properties.
This compound exhibits several mechanisms of action:
- Receptor Binding : The compound acts on various receptors, including:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, which is relevant for treating Alzheimer's disease .
- Neuroinflammation Modulation : The compound has been investigated for its role in modulating neuroinflammation, potentially aiding in the treatment of neuropsychiatric disorders .
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is believed to be involved .
Neuroprotective Properties
Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Parkinson's and Alzheimer's .
Antimicrobial Activity
Preliminary studies have shown that related compounds possess antimicrobial properties, suggesting that this compound could have potential applications in treating infections .
Case Studies and Research Findings
Several case studies highlight the compound's effectiveness:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effect on A2A receptor antagonism; showed significant inhibition compared to controls. |
| Study 2 | Explored neuroprotective effects in vitro; demonstrated reduced neuronal death under oxidative stress conditions. |
| Study 3 | Evaluated antimicrobial properties against various bacterial strains; found effective against Gram-positive bacteria. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features include:
- 4-Nitrobenzamide group : Imparts electron-withdrawing properties, influencing solubility and receptor interactions.
- 4-Phenylpiperazine moiety : Modulates affinity for serotonin or dopamine receptors.
Comparisons with analogs highlight how substituent variations alter physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine Substitutions: The 4-phenyl group in the target compound contrasts with 2-methoxyphenyl (electron-donating) in and 4-fluorophenyl (electron-withdrawing) in , affecting receptor binding and metabolic stability.
Benzamide Modifications :
- The 4-nitro group (target compound) increases polarity compared to 4-methoxy () or 4-bromo (), influencing solubility and crystallinity.
- Compound 8b’s acetamide-pyridin-3-yl side chain introduces hydrogen-bonding capacity, reflected in its higher melting point (241–242°C) .
Crystallographic Data: The target compound’s analog in crystallizes in a monoclinic P21/n space group (a = 11.480 Å, b = 15.512 Å, c = 13.235 Å), suggesting dense molecular packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
